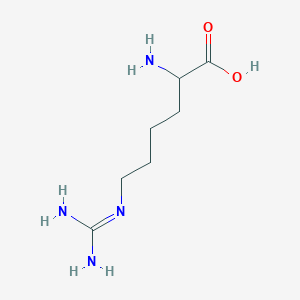

L-(+)-Homoarginine hydrochloride

Vue d'ensemble

Description

L-(+)-Homoarginine hydrochloride is a natural product found in Lathyrus sativus, Lathyrus cicera, and Trypanosoma brucei with data available.

Applications De Recherche Scientifique

Cardiovascular Health and Disease

L-(+)-Homoarginine hydrochloride, a non-essential cationic amino acid, has shown potential as a cardiovascular risk marker. Studies indicate its utility in predicting cardiovascular events and mortality, particularly in high-risk groups such as hemodialysis patients. Its role in vascular homeostasis suggests it may influence cardiovascular outcomes (Meinitzer et al., 2011). Further research has highlighted L-homoarginine as a protective cardiovascular risk factor, possibly by enhancing endothelial function and increasing nitric oxide availability (Karetnikova et al., 2019).

Molecular Structure Studies

An X-ray diffraction study of poly-L-homoarginine hydrochloride revealed its β-pleated-sheet structure, contributing to our understanding of its molecular properties. This study helps in comprehending its behavior in biological systems (Suwalsky et al., 1972).

Metabolic and Physiological Functions

Low levels of L-homoarginine are associated with increased mortality risks, particularly in cardiovascular contexts. Its relation to kidney function and endothelial dysfunction has been explored, with findings suggesting its significant role in metabolic and physiological functions (Atzler et al., 2015).

Diagnostic and Analytical Uses

L-homoarginine's utility in analytical chemistry, particularly in chromatographic analysis, has been documented. Its stability and separation characteristics make it valuable for specific analytical applications (Kimmel, 1967).

Therapeutic Potential in Kidney Disease

Research suggests that L-homoarginine supplementation could be a potential therapeutic tool for treating diabetic kidney damage. Its role in enhancing renal function and reducing markers of inflammation and oxidative stress highlights its therapeutic potential (Wetzel et al., 2019).

Role in Enzyme Inhibition

L-homoarginine has been identified as a specific inhibitor of liver-type alkaline phosphatase, aiding in the study of enzyme activity in various organs. This property has implications for understanding enzyme-related processes in biological systems (Rufo & Fishman, 1972).

Nutritional Applications

Its application in determining the true ileal digestibility of amino acids in animal nutrition has been explored, particularly in the context of optimizing diet formulation for animals (Yin et al., 2015).

Kidney Disease Progression

The relationship between homoarginine levels and the progression of chronic kidney disease (CKD) has been studied, with findings suggesting its potential as an early indicator of kidney failure and a target for preventing disease progression (Drechsler et al., 2013).

Propriétés

IUPAC Name |

2-amino-6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOGESRFPZDMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861841 | |

| Record name | N~6~-(Diaminomethylidene)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156-86-5, 1483-01-8 | |

| Record name | L-Lysine, N6-(aminoiminomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Lysine, N6-(aminoiminomethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-homoarginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-AMino-thieno[2,3-b]pyridine-2-carboxylic acid (3-Methyl-3H-iMidazol-4-yl-Methylene) hydrazide](/img/no-structure.png)